molecular formula C16H24O B3272969 (+)-8-Phenylmenthol CAS No. 57707-91-2

(+)-8-Phenylmenthol

Cat. No. B3272969
CAS RN: 57707-91-2
M. Wt: 232.36 g/mol
InChI Key: WTQIZFCJMGWUGZ-UHFFFAOYSA-N
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Description

(+)-8-Phenylmenthol is a chiral compound that belongs to the menthol family. It is a white crystalline solid with a minty odor and is commonly used in the fragrance and flavor industry. The compound has been found to have various applications in scientific research due to its unique properties.

Scientific Research Applications

  • Asymmetric Reactions with Samarium Diiodide : In a study, (−)-8-Phenylmenthol was used as a chiral auxiliary to direct asymmetric reactions of its preformed carboxylates. Reductions and pinacolic coupling reactions were achieved in a highly stereoselective manner, suggesting a potential for this compound in facilitating stereoselective synthetic processes (Fang et al., 2000).

  • Development of Chiral Auxiliaries : A new family of chiral auxiliaries based on a conformationally restricted version of (-)-8-Phenylmenthol was developed. These auxiliaries are accessible from an inexpensive synthesis and demonstrate comparable diastereoselectivity, indicating their potential utility in asymmetric synthesis (Gélat et al., 2015).

  • Synthesis of Chiral Auxiliary (+)-8-Phenylneomenthol : The efficient preparation of (+)-8-Phenylneomenthol from (−)-8-Phenylmenthol through specific oxidation and reduction processes was reported. This highlights the versatility of 8-Phenylmenthol in creating various chiral compounds (Caamaño et al., 2000).

  • Radical Arylation of Isopulegol : Hydrogen atom transfer was used to form 8-arylmenthols, including 8-Phenylmenthol, from isopulegol. This method shows the efficiency of creating privileged scaffolds for asymmetric synthesis from inexpensive monoterpenes (Crossley et al., 2016).

  • Residual Dipolar Couplings in Structural Analysis : (1)D(CH) residual dipolar couplings were used to determine the preferred conformation and stereochemical assignment of 8-Phenylmenthol. This study provides insights into using this compound in detailed structural analyses (Sánchez-Pedregal et al., 2009).

  • Synthesis of Tertiary Allylic Alcohols and Amines : A study demonstrated the use of 8-Phenylmenthol as a chiral auxiliary in the synthesis of tertiary allylic alcohols and amines, showcasing its application in creating complex organic molecules (Wipf & Stephenson, 2003).

properties

IUPAC Name

5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQIZFCJMGWUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-8-Phenylmenthol

CAS RN

57707-91-2
Record name (+)-8-Phenylmenthol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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